Sodium 2-(2-aminophenyl)-2-hydroxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

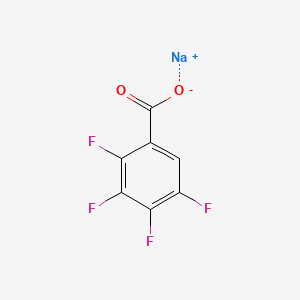

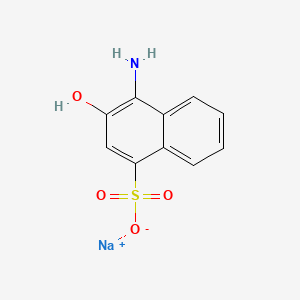

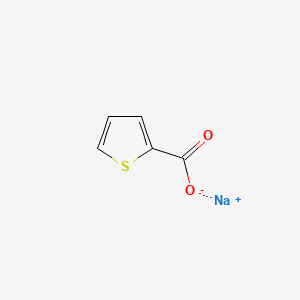

Sodium 2-(2-aminophenyl)-2-oxoacetate is a chemical compound with the molecular formula C8H6NNaO3 . It has a molecular weight of 187.13 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

Sodium 2-(2-aminophenyl)-2-oxoacetate has a molecular weight of 187.13 and a molecular formula of C8H6NNaO3 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique

Arylation of Anilines via the Gomberg-Bachmann Reaction

A study demonstrates the use of aqueous sodium hydroxide in the arylation of anilines with aryl diazotates through a variant of the Gomberg-Bachmann reaction. This metal-free reaction under basic conditions exploits the radical-stabilizing effect of aniline's free amino function, leading to high regioselectivity in forming 2-aminobiphenyls, which are crucial intermediates in pharmaceuticals and agrochemicals Pratsch, Wallaschkowski, & Heinrich, 2012.

Dinuclear Organotin(IV) Coordination Polymers

Research into dinuclear organotin(IV) coordination polymers derived from Schiff bases with L-aspartic acid showcases the synthesis of complex organometallic structures. These structures, which are synthesized using sodium salts of organic acids, highlight the role of sodium-based compounds in facilitating the creation of materials with potential applications in catalysis, material science, and as precursors for more complex chemical syntheses Baul, Kehie, Duthie, & Höpfl, 2017.

Chemoselective Acetylation of 2-Aminophenol

A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, uses Novozym 435 as a catalyst. This research reflects the broader application of sodium salts in the synthesis of intermediates for pharmaceutical applications, demonstrating the compound's role in enabling specific chemical transformations Magadum & Yadav, 2018.

Functionalization of Sodium Hyaluronate

The functionalization of sodium hyaluronate with small molecules for increased resistance to in-vitro degradation introduces applications in biomedical fields, particularly in the development of viscosupplements for treating knee osteoarticular disease. This study underscores the use of sodium derivatives in medical and pharmaceutical research, aiming to improve treatment options Leone et al., 2021.

Antibacterial Applications

Research on sodiumn hydroxymethylaminoacetate explores its strong antibacterial capabilities against common bacteria, yeast, and mold. This study not only highlights the compound's potential in food preservation but also its broader implications in developing new antibacterial agents Zhiyong, 2008.

Safety and Hazards

Propriétés

IUPAC Name |

sodium;2-(2-aminophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7,10H,9H2,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLZRJSMMIQZIZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635626 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(2-aminophenyl)-2-hydroxyacetate | |

CAS RN |

39588-85-7 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt](/img/structure/B1324453.png)

![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)